molecular formula C9H14N4 B13060586 5-Amino-3-isobutyl-1-methyl-1h-pyrazole-4-carbonitrile

5-Amino-3-isobutyl-1-methyl-1h-pyrazole-4-carbonitrile

Cat. No.: B13060586
M. Wt: 178.23 g/mol
InChI Key: DBDGQCWXOFOEDC-UHFFFAOYSA-N
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Description

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various agents, including alumina-silica-supported manganese dioxide in water . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of heterogeneous catalysts, such as alumina-silica-supported manganese dioxide, is also advantageous in industrial processes due to their recyclability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-amino-1-methyl-3-(2-methylpropyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C9H14N4/c1-6(2)4-8-7(5-10)9(11)13(3)12-8/h6H,4,11H2,1-3H3

InChI Key

DBDGQCWXOFOEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1C#N)N)C

Origin of Product

United States

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